Phenantrene und Derivate

Phenanthrenes and their derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of two benzene rings fused in a linear manner, forming a nine-membered ring. These compounds exhibit a diverse range of physical properties due to their unique structure, including varying melting points and solubilities. Phenanthrenes are known for their strong electronic transitions, which contribute to their distinctive absorption spectra in ultraviolet (UV) and visible light regions.

Chemically, phenanthrene can undergo various reactions such as electrophilic aromatic substitution at meta and para positions due to the presence of electron-donating groups. Its derivatives, including substituted phenanthrenes, are widely used in organic synthesis and chemical industry for their structural diversity and reactivity. These compounds have found applications in areas such as dye manufacturing, pharmaceuticals, and materials science, owing to their inherent properties and potential for modification.

Additionally, due to concerns over environmental pollution, the study of phenanthrene derivatives has expanded into understanding their ecological impact and developing methodologies for degradation and remediation strategies. The versatile nature of phenanthrenes makes them an interesting subject in both academic research and industrial applications.

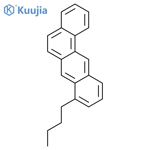

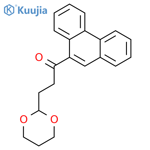

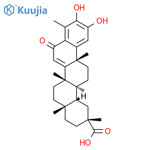

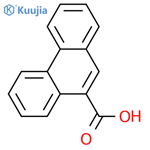

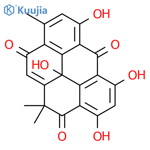

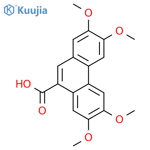

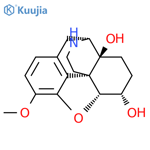

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

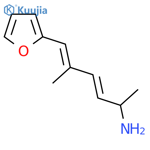

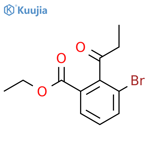

|

Phenanthrene, 4,9-dimethyl- | 66291-34-7 | C16H14 |

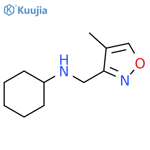

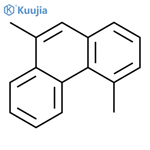

|

Juncutol | 1021950-14-0 | C18H18O2 |

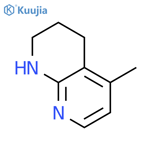

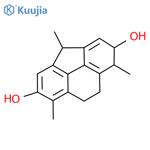

|

7-methylgona-1(10),2,4,6,8,11,13-heptaene | 63020-76-8 | C18H16 |

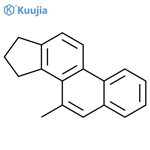

|

8-butyltetraphene | 63018-64-4 | C22H20 |

|

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene | 898756-44-0 | C21H20O3 |

|

24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)- | 167882-66-8 | C29H38O5 |

|

9-Phenanthroic Acid | 837-45-6 | C15H10O2 |

|

Resistoflavine | 29706-96-5 | C22H16O7 |

|

2,3,6,7-Tetramethoxy-9-phenanthrenecarboxylic Acid | 35676-02-9 | C19H18O6 |

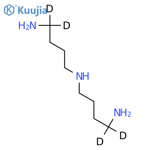

|

beta-Noroxycodol | 116499-16-2 | C17H21NO4 |

Verwandte Literatur

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte